molecular formula C12H11BrN2 B3279115 4-Bromo-n1-phenylbenzene-1,2-diamine CAS No. 68765-53-7

4-Bromo-n1-phenylbenzene-1,2-diamine

Cat. No.: B3279115
CAS No.: 68765-53-7
M. Wt: 263.13 g/mol
InChI Key: NBTKUAXTHMSWFA-UHFFFAOYSA-N
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Description

4-Bromo-n1-phenylbenzene-1,2-diamine: is an organic compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n1-phenylbenzene-1,2-diamine typically involves the reaction of 4-bromo-2-nitro-N-phenylaniline with suitable reducing agents to convert the nitro group to an amine group . The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-n1-phenylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-n1-phenylbenzene-1,2-diamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-n1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor , binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors and signaling pathways , leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1,2-phenylenediamine
  • 4-Bromo-2-nitroaniline
  • 4-Bromoaniline

Comparison: 4-Bromo-n1-phenylbenzene-1,2-diamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it has a higher reactivity due to the presence of both bromine and amine groups, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1-N-phenylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKUAXTHMSWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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